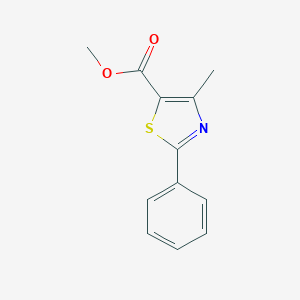

Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

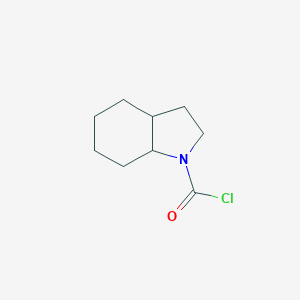

The synthesis of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate and related compounds involves multiple steps, including condensation reactions, cyclization, and functional group transformations. A study by Viveka et al. (2016) details the synthesis of a similar pyrazole ester, prepared from a one-pot condensation reaction, demonstrating the methodologies that could be applicable to synthesizing the compound of interest. This process typically involves the reaction of precursors such as ethyl acetoacetate and hydrazine derivatives, under conditions that favor the formation of the pyrazole ring (Viveka et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, is characterized using techniques such as single-crystal X-ray diffraction. These studies reveal the compound's crystalline structure, molecular geometry, and intermolecular interactions. For instance, the analysis by S. Viveka and colleagues provides insights into the crystal structure of a closely related compound, demonstrating the typical structural features of pyrazole esters, such as bond lengths, angles, and the presence of intermolecular hydrogen bonding (S. Viveka et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Chemistry

Pyrazole derivatives, due to their significant reactivity and versatility, serve as crucial building blocks in the synthesis of a wide array of heterocyclic compounds. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones is highly valued for generating heterocycles like pyrazolo-imidazoles, -thiazoles, spiropyridines, and spiropyrroles, highlighting the scaffold's utility in synthesizing diverse heterocyclic structures under mild conditions (Gomaa & Ali, 2020).

Medicinal Chemistry

In medicinal chemistry, pyrazole derivatives are known for their broad spectrum of biological activities, making them potent medicinal scaffolds. These activities include antimicrobial, anticancer, anti-inflammatory, and antidepressant effects. The synthetic approaches and medicinal significance of methyl-substituted pyrazoles, for instance, have been extensively reviewed, showcasing their importance in the development of new therapeutic agents (Sharma et al., 2021).

Biological Activities

The pyrazole carboxylic acid derivatives, closely related to the core structure , exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-tubercular properties. Their synthesis and biological applications have been detailed, providing insights into the therapeutic potential of such compounds (Cetin, 2020).

Wirkmechanismus

Target of Action

Pyrrole-containing compounds are known to exhibit a diverse range of biological activities .

Mode of Action

Pyrrole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrrole-based compounds are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Pyrrole derivatives are known to have a wide range of biological properties .

Eigenschaften

IUPAC Name |

ethyl 1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-16-11(15)9-8-12-13(2)10(9)14-6-4-5-7-14/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLCLHCKBABUTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380531 |

Source

|

| Record name | Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate | |

CAS RN |

175137-01-6 |

Source

|

| Record name | Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)

![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)

![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)